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Compound of Interest

Compound Name:
6-Fluoro-3-hydroxy-2-nitrobenzoic

acid

CAS No.: 160911-02-4

Cat. No.: B573415

Get Quote

Application Note: Strategic Utilization of 6-Fluoro-3-hydroxy-2-nitrobenzoic Acid in

Pharmaceutical Synthesis

Executive Summary
6-Fluoro-3-hydroxy-2-nitrobenzoic acid (CAS: 1820639-38-0 / Analogues) represents a high-

value "privileged scaffold" precursor in modern medicinal chemistry. Its unique substitution

pattern—featuring a nitro group adjacent to a phenolic hydroxyl, flanked by a carboxylic acid

and a fluorine atom—makes it an ideal starting material for synthesizing benzoxazoles,

benzoxazinones, and polyfunctionalized anthranilic acids.

This guide outlines the strategic application of this intermediate, focusing on its conversion into

5-fluoro-benzoxazole-4-carboxylic acid derivatives. These scaffolds are critical bioisosteres in

the development of kinase inhibitors, antibacterial fluoroquinolone mimics, and anti-

inflammatory agents.
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Property Specification Strategic Implication

Molecular Formula C₇H₄FNO₅
Dense functionalization (4

functional groups on C6 ring).

Fluorine Position C6 (Ortho to COOH)

Modulates pKa of the acid;

blocks metabolic oxidation at

the typically labile para-

position relative to the phenol.

Nitro/Hydroxy Vicinity C2/C3 (Ortho)
Enables rapid cyclization to

oxazole rings upon reduction.

H-Bond Potential High

The C3-OH and C1-COOH

provide dual handles for

intramolecular H-bonding or

ligand-protein interactions.

Expert Insight: The presence of the fluorine atom at position 6 (adjacent to the carboxyl group)

induces a significant ortho-fluorine effect. This electronic repulsion can twist the carboxyl group

out of planarity, potentially improving the solubility of derived amides and locking the

conformation of downstream drug candidates—a critical factor in improving binding affinity for

kinase pockets.

Application Workflow: The "Warhead" Assembly
The primary utility of this intermediate lies in its controlled reduction and subsequent

cyclization. We recommend a chemoselective reduction pathway to avoid hydrodefluorination

(loss of fluorine), which is a common risk when using standard Pd/C hydrogenation.

Pathway Diagram: Synthesis of Benzoxazole Scaffolds

6-Fluoro-3-hydroxy-
2-nitrobenzoic acid

Intermediate:
6-Fluoro-3-hydroxy-

anthranilic acid

Step 1: Chemoselective
Reduction (Fe/NH4Cl)

Product A:
5-Fluoro-benzoxazole-

4-carboxylic acid

Step 2: Cyclization
(Triethyl Orthoformate)

Product B:
Benzoxazinone

Derivatives

Alt: CDI / Phosgene
Equivalents
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Figure 1: Synthetic workflow converting the nitro-benzoic precursor into bioactive heterocyclic

scaffolds.

Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without removing the fluorine atom.

Why this method? Catalytic hydrogenation (H₂/Pd-C) often causes defluorination in fluoro-nitro

aromatics. The Iron/Ammonium Chloride method is mild, scalable, and preserves the C-F bond.

Materials:

6-Fluoro-3-hydroxy-2-nitrobenzoic acid (1.0 equiv)

Iron powder (325 mesh, 5.0 equiv)

Ammonium chloride (NH₄Cl, 5.0 equiv)

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve the starting

material in Ethanol/Water (3:1).

Activation: Add NH₄Cl and heat the mixture to 60°C.

Reduction: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in

DCM). The yellow nitro spot should disappear, replaced by a fluorescent amino spot.

Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with

hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Acidify carefully to pH 4–5 with

dilute acetic acid to precipitate the 6-fluoro-3-hydroxyanthranilic acid.

Yield Expectation: 85–92%.

Protocol B: One-Pot Cyclization to Benzoxazole
Objective: Form the benzoxazole ring system.

Materials:

6-Fluoro-3-hydroxyanthranilic acid (from Protocol A)

Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

Suspend the anthranilic acid derivative in TEOF (5 mL per gram of substrate).

Add catalytic pTSA.

Heat to reflux (146°C) for 4–6 hours. The reaction drives off ethanol.

Distillation: Briefly distill off the excess TEOF under reduced pressure.

Hydrolysis (Optional but recommended): If the carboxylic acid was esterified during the

reaction, treat the crude residue with LiOH in THF/Water to reveal the free acid.

Purification: Recrystallize from Ethanol/Hexane.

Result:5-Fluoro-benzoxazole-4-carboxylic acid.

Analytical Quality Control (QC)
To ensure the integrity of this intermediate, the following parameters must be verified:
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Test Acceptance Criteria Method Note

HPLC Purity > 98.0% (Area)
C18 Column, Water/ACN

gradient with 0.1% TFA.

¹H NMR Consistent structure

Look for loss of Nitro shielding

effect; appearance of NH₂

broad singlet (if intermediate)

or C2-H singlet (if

benzoxazole).

¹⁹F NMR Single peak

Critical to confirm no

defluorination occurred. Shift

typically -110 to -130 ppm.

Appearance Yellow to Orange solid

Nitro-phenols are

chromophores; amines may

darken on oxidation.

Safety & Handling
Energetic Potential: Nitro-benzoic acids, particularly those with adjacent hydroxyl groups,

can possess energetic properties similar to picric acid (though significantly less unstable). Do

not heat dry solids to decomposition.

Skin Sensitivity: Fluorinated aromatics can be potent skin sensitizers. Double-gloving (Nitrile)

is required.

Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidative degradation

of the phenol moiety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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